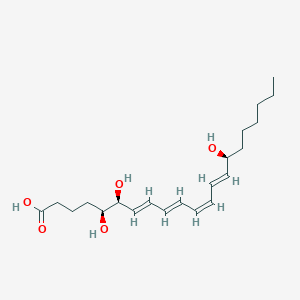
5-Chlorooxindole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Chlorooxindole and its analogues often involves halogen-halogen exchange reactions and catalyzed coupling reactions, providing a pathway to a range of derivatives. For instance, a large scale and commercially feasible synthesis method using cuprous chloride and dipolar aprotic solvent in one pot with good yields has been described (Keetha et al., 2011). Additionally, organocatalytic asymmetric synthesis techniques have been developed to create enantiomerically enriched 3-chlorooxindoles, highlighting the compound's versatility in organic synthesis (Noole et al., 2012).
Molecular Structure Analysis
The molecular structure of 5-Chlorooxindole derivatives has been studied using various spectroscopic techniques and theoretical calculations, including density functional theory (DFT). These studies provide insights into the compound's structural geometry, electronic properties, and interactions at the molecular level (Kerru et al., 2019).
Chemical Reactions and Properties
5-Chlorooxindole participates in various chemical reactions, including organocatalyzed asymmetric cyclizations and Michael additions, to form compounds with complex structures and high stereoselectivity. These reactions are pivotal for synthesizing spirooxindole-fused spirothiazolones and other spirocyclic frameworks, demonstrating the compound's reactivity and utility in creating biologically relevant molecules (Song & Du, 2019).
Physical Properties Analysis
The physical properties of 5-Chlorooxindole, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in synthesis processes. While specific studies on these properties are not directly cited, they can be inferred from the methodologies and conditions described in the synthesis and application of 5-Chlorooxindole in chemical reactions.
Chemical Properties Analysis
5-Chlorooxindole exhibits a range of chemical properties that make it a valuable compound in organic chemistry, including its role as a nucleophile in organocatalytic reactions and its ability to form various derivatives through substitution reactions. These properties are evidenced by its application in synthesizing novel compounds with significant biological activities, such as urease inhibitors (Taha et al., 2015).
Applications De Recherche Scientifique
Chromatographic Analysis in Drug Purity
5-Chlorooxindole (5-CO) is essential in pharmaceutical applications, particularly as a starting material for tenidap sodium, a drug candidate by Pfizer. A study by Colgan, Haggan, and Reed (1996) highlighted the use of a specific normal-phase chromatographic system to ensure the purity of 5-CO. This system can quantify 5-CO and its potential positional isomers, which is crucial for the potency and purity of the drug substance (Colgan, Haggan, & Reed, 1996).
Synthesis of Novel Derivatives and Urease Inhibition
Taha et al. (2015) researched the synthesis of novel derivatives of oxindole, starting from 5-chlorooxindole. These derivatives showed significant potential in urease inhibition, with certain compounds exhibiting potent activity compared to standard drugs. This study not only provided insights into new synthetic methods but also highlighted potential applications in treating diseases related to urease activity (Taha et al., 2015).
Catalytic Asymmetric Synthesis
Wang et al. (2019) explored the catalytic asymmetric cyclization of benzofuran-derived azadienes with 3-chlorooxindoles. This study was significant in constructing chiral spirooxindole frameworks with high diastereoselectivities and good enantioselectivities. It represents a novel approach in the field of catalytic asymmetric cyclizations and is important for the synthesis of complex molecular structures (Wang et al., 2019).
Organocatalytic Asymmetric Synthesis
In 2012, Noole et al. developed a methodology for synthesizing enantiomerically enriched 3,3-disubstituted 3-chlorooxindoles via a Michael addition of 3-chloroxindoles to nitroolefins. This method resulted in products with adjacent quaternary-tertiary centers and is a first of its kind in highly stereoselective organocatalytic reactions using 3-chloroxoindoles (Noole et al., 2012).
Safety And Hazards
5-Chlorooxindole is harmful if swallowed and may cause an allergic skin reaction . It is suspected of damaging fertility and is harmful to aquatic life with long-lasting effects . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .
Propriétés
IUPAC Name |
5-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJLCYHYLZZXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057667 | |
| Record name | 5-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorooxindole | |
CAS RN |
17630-75-0, 25369-33-9 | |
| Record name | 5-Chlorooxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17630-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indolinone, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorooxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chlorooxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)